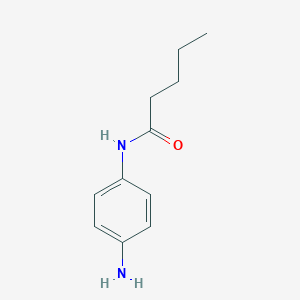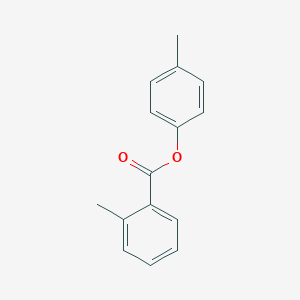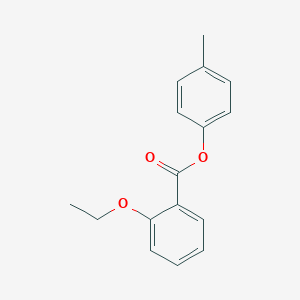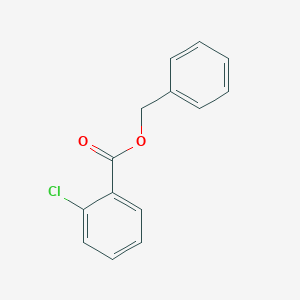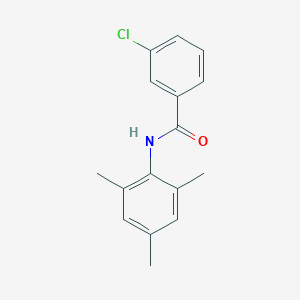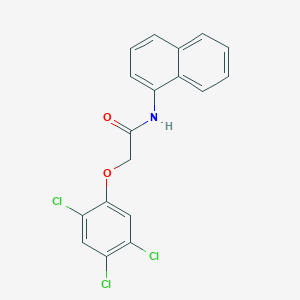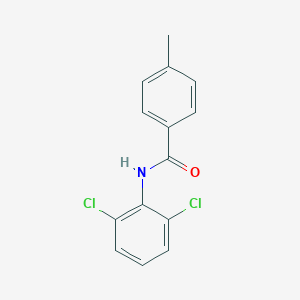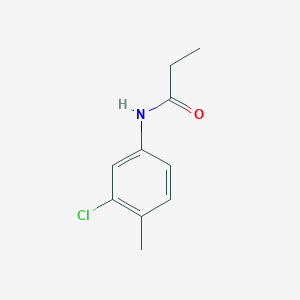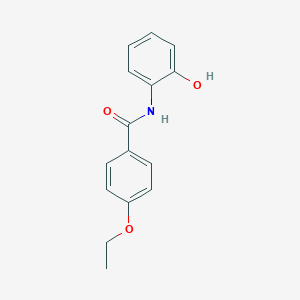
4-ethoxy-N-(2-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-hydroxyphenyl)benzamide, also known as EHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EHBA belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition is believed to be due to the interaction of this compound with the active site of the enzyme, which prevents the substrate from binding and thus inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-(2-hydroxyphenyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-ethoxy-N-(2-hydroxyphenyl)benzamide. For example, further studies could be conducted to investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, studies could be conducted to investigate its potential use as a drug delivery system or as a biosensor for detecting certain biomolecules.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its simple synthesis method, low toxicity profile, and potential therapeutic applications make it a promising area of research for future studies.
合成法
4-ethoxy-N-(2-hydroxyphenyl)benzamide can be synthesized through a simple reaction between 4-ethoxybenzoic acid and 2-amino phenol. The reaction is carried out in the presence of a suitable catalyst, such as phosphorus oxychloride or thionyl chloride, and the resulting product is purified through recrystallization.
科学的研究の応用
4-ethoxy-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research involves the study of its mechanism of action and its biochemical and physiological effects.
特性
CAS番号 |
723755-67-7 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
4-ethoxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
InChIキー |
AGAVCCUNLVXGMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



